5-Methyl-1,2,3-oxadiazole-4-carboxylic acid
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Overview
Description
5-Methyl-1,2,3-oxadiazole-4-carboxylic acid is an organic compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic molecules containing two nitrogen atoms, one oxygen atom, and two carbon atoms.
Mechanism of Action
Target of Action
5-Methyl-1,2,3-oxadiazole-4-carboxylic acid is a type of oxadiazole, a class of compounds known for their diverse biological activities . These compounds likely interact with various targets, including enzymes and receptors, disrupting the normal function of pathogenic organisms .
Mode of Action
Oxadiazoles are known to interact with their targets through hydrogen bonding . The electronegativity of the nitrogen and oxygen atoms in the oxadiazole ring makes them strong hydrogen bond acceptors . This allows them to form stable interactions with their targets, potentially leading to the inhibition of essential biological processes in pathogens .
Biochemical Pathways
Given the broad-spectrum anti-infective activity of oxadiazoles , it can be inferred that these compounds likely interfere with multiple biochemical pathways essential for the survival and replication of pathogens.
Pharmacokinetics
The solubility of the compound in water suggests that it may have good bioavailability
Result of Action
Given the anti-infective activity of oxadiazoles , it can be inferred that this compound likely leads to the death or inhibition of pathogenic organisms.
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature, as suggested by its storage recommendations . Additionally, the compound’s solubility in water suggests that its action could be influenced by the hydration status of the environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1,2,3-oxadiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of methyl hydrazinecarboxylate with nitrile oxides, followed by cyclization to form the oxadiazole ring . The reaction conditions often require the use of solvents such as toluene and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1,2,3-oxadiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The oxadiazole ring can undergo substitution reactions, where different substituents replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve halogens or other electrophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce various substituted oxadiazole derivatives .
Scientific Research Applications
5-Methyl-1,2,3-oxadiazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Another regioisomer with different properties and applications.
1,3,4-Oxadiazole: Known for its use in pharmaceuticals and materials science.
1,2,5-Oxadiazole:
Uniqueness
5-Methyl-1,2,3-oxadiazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industry .
Properties
IUPAC Name |
5-methyloxadiazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O3/c1-2-3(4(7)8)5-6-9-2/h1H3,(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUSBSVMWUIMFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NO1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401261520 |
Source
|
Record name | 5-Methyl-1,2,3-oxadiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401261520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914637-48-2 |
Source
|
Record name | 5-Methyl-1,2,3-oxadiazole-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=914637-48-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-1,2,3-oxadiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401261520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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